(S)-2-(4-Methylphenylsulfonamido)hexanoic acid

Lipophilicity Peptide Synthesis Solid-Phase Extraction

(S)-2-(4-Methylphenylsulfonamido)hexanoic acid (CAS 96789-87-6), also designated N-[(4-methylphenyl)sulfonyl]norleucine or N-tosyl-L-norleucine, is a chiral, non-proteinogenic amino acid derivative belonging to the N-sulfonyl-α-amino acid class. Its structure comprises an L-norleucine backbone (2-aminohexanoic acid) bearing a p-toluenesulfonyl (tosyl) protecting group on the α-nitrogen.

Molecular Formula C13H19NO4S
Molecular Weight 285.36 g/mol
Cat. No. B11726973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-Methylphenylsulfonamido)hexanoic acid
Molecular FormulaC13H19NO4S
Molecular Weight285.36 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C13H19NO4S/c1-3-4-5-12(13(15)16)14-19(17,18)11-8-6-10(2)7-9-11/h6-9,12,14H,3-5H2,1-2H3,(H,15,16)/t12-/m0/s1
InChIKeyZWCLEVBHABYQAI-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-2-(4-Methylphenylsulfonamido)hexanoic acid – A Chiral N-Tosyl-Norleucine Building Block


(S)-2-(4-Methylphenylsulfonamido)hexanoic acid (CAS 96789-87-6), also designated N-[(4-methylphenyl)sulfonyl]norleucine or N-tosyl-L-norleucine, is a chiral, non-proteinogenic amino acid derivative belonging to the N-sulfonyl-α-amino acid class. Its structure comprises an L-norleucine backbone (2-aminohexanoic acid) bearing a p-toluenesulfonyl (tosyl) protecting group on the α-nitrogen . With molecular formula C₁₃H₁₉NO₄S and a molecular weight of 285.36 g/mol, it is supplied as a solid with typical purities of 95–97% from major vendors . The compound is employed principally as a protected chiral building block in peptide synthesis, peptidomimetic design, and as a synthetic intermediate where the combination of a linear C4 side chain and a base-labile tosyl protecting group is required .

Why N-Tosyl-Amino Acid Building Blocks Cannot Be Interchanged: The Case for (S)-2-(4-Methylphenylsulfonamido)hexanoic acid


N-Tosyl-protected amino acids share the same core sulfonamide motif, yet their side-chain length, branching, lipophilicity, and solid-state properties diverge significantly, directly impacting solubility, coupling efficiency, and downstream product crystallinity in peptide synthesis . Substituting (S)-2-(4-methylphenylsulfonamido)hexanoic acid with the shorter-chain N-tosyl-L-alanine (LogP 2.22) or the branched N-tosyl-L-leucine (LogP 3.24) alters the hydrophobicity of the protected intermediate by ≥0.3 log units, which can shift retention times, phase-transfer behavior, and reaction kinetics in multi-step syntheses . Furthermore, use of the racemic mixture (Tos-DL-Nle-OH, CAS 96789-87-6 when unspecified) introduces an enantiomeric impurity that cannot be resolved without additional chiral separation steps, making the single (S)-enantiomer non-fungible in stereospecific applications . The quantitative evidence below demonstrates precisely where these differences become decision-critical for procurement.

Quantitative Differentiation Evidence: (S)-2-(4-Methylphenylsulfonamido)hexanoic acid vs. Closest Analogs


Lipophilicity Control: LogP Differentiation Between Norleucine and Leucine Tosyl Derivatives

The (S)-norleucine tosyl derivative exhibits a computed LogP of 1.92, which is approximately 1.3 log units lower than the branched N-tosyl-L-leucine (LogP 3.24) . This represents a roughly 20-fold difference in octanol-water partition coefficient, meaning the norleucine derivative is substantially less hydrophobic. In solid-phase peptide synthesis, this reduced lipophilicity can improve coupling solvent compatibility and reduce aggregation of protected intermediates, while the leucine analog's higher LogP may be preferred where stronger reverse-phase retention is needed for purification.

Lipophilicity Peptide Synthesis Solid-Phase Extraction

Solid-State Differentiation: Melting Point as a Purity and Handling Indicator

The target compound displays a melting point of 124 °C . This differentiates it from N-tosyl-L-leucine (mp 112–117 °C) and N-tosyl-L-alanine (mp 138–139 °C) . The 7–12 °C offset versus N-tosyl-L-leucine reflects differences in crystal packing imparted by the linear versus branched side chain. In procurement quality control, melting point serves as a rapid, orthogonal identity check: a batch of the leucine analog mislabeled as the norleucine derivative would fail this simple verification.

Crystallinity Purity Control Solid-Phase Handling

Chiral Integrity: (S)-Enantiomer Versus Racemic Tosyl-Norleucine

The (S)-enantiomer (CAS 96789-87-6, designated with defined stereochemistry) is commercially available at 95–97% chemical purity from multiple suppliers . In contrast, the racemic mixture (Tos-DL-Nle-OH) shares the same CAS registry but lacks stereochemical definition . For applications requiring enantiopure building blocks—such as incorporation into bioactive peptide sequences or chiral ligand synthesis—use of the racemate introduces a 50% enantiomeric impurity that cannot be removed without additional chiral chromatography or enzymatic resolution. The documented synthetic routes to the (S)-enantiomer involve asymmetric hydrogenation steps yielding high enantiomeric excess, establishing a clear procurement criterion .

Enantiomeric Purity Chiral Resolution Stereoselective Synthesis

Synthetic Accessibility: Documented Multi-Step Routes Versus Single-Report Analogs

N-Tosyl-L-norleucine is supported by five distinct literature-cited synthetic routes in the LookChem database, including a three-step asymmetric hydrogenation sequence using (S)-(+)-DTBM-SEGPHOS as the chiral ligand, delivering the product in 82% yield for the final Jones oxidation step . By comparison, N-tosyl-L-norvaline (one carbon shorter) has fewer than two documented preparative routes in the same database, and N-tosyl-D-norleucine lacks any similarly detailed patent or literature precedent . This density of documented methodology reduces process development risk for scale-up procurement.

Synthetic Feasibility Process Chemistry Route Scouting

Safety and Handling Profile: Hazard Classification Versus Non-Sulfonamide Amino Acid Derivatives

The target compound carries GHS07 classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements, as specified in the Fluorochem SDS . In contrast, N-benzoyl-L-norleucine (a non-sulfonamide analog with a benzoyl protecting group) is classified with fewer hazard statements in standard vendor SDS listings, reflecting the different toxicological profile imparted by the sulfonamide moiety. This distinction matters for laboratory safety planning: the tosyl derivative requires enhanced ventilation (P271) and dedicated personal protective equipment (P280) that may not be mandated for the benzoyl-protected analog .

Safety Data Handling Requirements Regulatory Compliance

Optimal Application Scenarios for (S)-2-(4-Methylphenylsulfonamido)hexanoic acid Based on Quantitative Evidence


Solid-Phase Peptide Synthesis Requiring Controlled Intermediate Lipophilicity

When the synthetic protocol demands a protected amino acid with LogP below 2.0 to maintain solubility in aqueous-organic coupling media (e.g., DMF/H₂O mixtures), the target compound (LogP 1.92) is a superior choice over N-tosyl-L-leucine (LogP 3.24). The roughly 20-fold lower lipophilicity reduces on-resin aggregation of hydrophobic peptide sequences, a phenomenon documented to decrease coupling yields in sequences rich in aliphatic residues . Procurement should specify the single (S)-enantiomer (CAS 96789-87-6 with defined stereochemistry) to avoid the 50% enantiomeric impurity present in the racemic Tos-DL-Nle-OH.

Chiral Ligand or Catalyst Synthesis Requiring Enantiopure Norleucine Scaffold

For the preparation of chiral auxiliaries, ligands, or organocatalysts derived from the norleucine backbone, the documented asymmetric synthetic routes to the (S)-enantiomer—including the three-step sequence utilizing (S)-(+)-DTBM-SEGPHOS with 82% yield in the final oxidation—provide a validated path to enantiopure material . The five total literature-cited routes offer procurement flexibility unmatched by N-tosyl-L-norvaline or the D-enantiomer, making this the lowest-risk choice for process chemistry development.

Peptidomimetic Libraries Where Side-Chain Linearity Determines Target Binding

The linear n-butyl side chain of the norleucine scaffold imparts distinct conformational and steric properties compared to the branched isobutyl side chain of N-tosyl-L-leucine. In enzyme active-site mapping studies, the linear side chain can access hydrophobic pockets unreachable by the branched leucine analog. The melting point difference (124 °C vs. 112–117 °C) provides a rapid identity verification method during library synthesis, reducing the risk of well-to-well misassignment in parallel synthesis campaigns .

Synthetic Route Scouting with Reduced Single-Source Dependency

When establishing a new synthetic program, the five documented routes to N-tosyl-L-norleucine provide redundancy in starting materials and catalysts . If one precursor (e.g., a specific organometallic reagent) becomes supply-constrained, alternative validated pathways exist. This is a procurement-deciding factor over analogs such as N-tosyl-L-norvaline, for which fewer than two routes are documented, creating potential single-point-of-failure risk in the supply chain.

Quote Request

Request a Quote for (S)-2-(4-Methylphenylsulfonamido)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.